はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, 25 °C
1.2 25 °C; 12 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 4 h, 25 °C
2.1 Reagents: Water , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 45 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 1 h, 25 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 h, 50 °C; 50 °C → rt
6.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 2 h, 25 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ; 24 h, 140 °C
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 1 h, 25 °C
7.3 Solvents: Pyridine ; 10 h, 25 °C
8.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, 25 °C
8.2 Reagents: Amberlite IR 120 ; neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al,
Organic & Biomolecular Chemistry,
2010,
8(19),
4451-4462